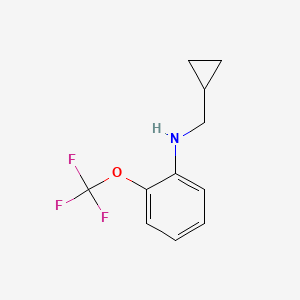

Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine

Description

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)15-7-8-5-6-8/h1-4,8,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYNBKEJYSIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination Approach

One common strategy for the preparation of cyclopropylmethyl-substituted amines involves reductive amination of the corresponding aldehyde with amines under catalytic conditions.

- General Procedure : The aromatic aldehyde bearing the trifluoromethoxy substituent is reacted with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride or borane complexes.

- Catalysts and Solvents : Typical solvents include tetrahydrofuran (THF) or methanol, with catalysts such as palladium or rhodium complexes sometimes employed to enhance selectivity.

- Reaction Conditions : Mild temperatures (0–60 °C) over several hours are common to avoid cyclopropane ring opening.

This method is supported by findings where cyclopropane aldehyde derivatives were successfully converted to cyclopropylmethyl amines using reductive amination protocols with high yields and purity.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed amination reactions, such as Buchwald-Hartwig amination, are effective for coupling cyclopropylmethyl amines with aryl halides bearing trifluoromethoxy groups.

- Key Reagents : Aryl halide (e.g., 2-trifluoromethoxy-phenyl bromide), cyclopropylmethylamine, palladium catalyst (e.g., Pd2(dba)3), and ligands like XantPhos.

- Base : Strong bases such as tert-butoxide (t-BuONa) facilitate the amination.

- Solvent and Temperature : Reactions are typically conducted in toluene at elevated temperatures (~110 °C) under inert atmosphere (N2) for 12 hours.

- Workup : Post-reaction, mixtures are purified by preparative HPLC or silica gel chromatography.

This method is described in detail in synthetic protocols where similar heteroaryl amines were prepared, demonstrating the robustness of palladium-catalyzed amination for such fluorinated aromatic amines.

Catalytic Reductive Amidation of Carboxylic Acids

An alternative route involves the catalytic reductive amidation of carboxylic acids with amines, converting 2-trifluoromethoxybenzoic acid derivatives directly to the corresponding amines.

- Catalyst System : Zinc acetate as a catalyst combined with phenylsilane as a reducing agent in toluene.

- Procedure : The carboxylic acid and amine are heated with phenylsilane, followed by catalyst addition and further heating to complete the amidation.

- Advantages : This one-pot method avoids isolation of intermediates and can be efficient for preparing amines with sensitive groups like trifluoromethoxy.

- Yields : High yields are reported with careful control of reagent stoichiometry and reaction time.

This reductive amidation approach is validated by research on similar cyclopropyl amines and fluorinated aromatic substrates.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Cyclopropyl aldehyde, amine, NaBH4 or BH3-Me2S, THF/MeOH, 0–60 °C | Mild conditions, straightforward | Sensitive to moisture, side reactions possible | 75–90 |

| Pd-Catalyzed Cross-Coupling | Aryl halide (2-OCF3-Ph-Br), cyclopropylmethylamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High selectivity, scalable | Requires inert atmosphere, expensive catalyst | 70–85 |

| Catalytic Reductive Amidation | 2-Trifluoromethoxybenzoic acid, amine, Zn(OAc)2, phenylsilane, toluene, reflux | One-pot, avoids intermediate isolation | Requires careful reagent control | 80–95 |

Detailed Research Findings

- Selectivity and Stability : The cyclopropylmethyl group is prone to ring-opening under harsh acidic or basic conditions; therefore, reductive amination and catalytic amidation are preferred for maintaining ring integrity.

- Purification : Silica gel chromatography and preparative HPLC are commonly employed to achieve high purity, especially important due to the fluorinated substituent's influence on polarity and solubility.

- Catalyst Efficiency : Pd-based catalysts with bulky phosphine ligands (e.g., XantPhos) improve coupling efficiency and reduce side reactions in cross-coupling steps.

- Environmental and Safety Considerations : Use of phenylsilane and zinc acetate in reductive amidation requires controlled handling due to toxicity and moisture sensitivity; however, this method reduces waste by avoiding isolation of intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

1.1. Alzheimer's Disease Treatment

One of the prominent applications of cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine is in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease. Research indicates that compounds incorporating cyclopropyl groups exhibit favorable binding characteristics and enhanced potency against BACE1, which is crucial for reducing amyloid-beta peptide levels in the brain .

Key Findings:

- The cyclopropyl group is well-tolerated in BACE1 inhibitors, contributing to improved binding affinity.

- Structural modifications, such as the addition of trifluoromethyl groups, have been shown to enhance potency while maintaining selectivity against other targets like BACE2.

Table 1: In Vitro Potency Data for Cyclopropylmethyl Derivatives

| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | CYP 2D6 IC50 (µM) |

|---|---|---|---|

| 6u | 0.078 | 0.228 | 0.157 |

| 12 | 0.024 | >100 | 0.334 |

2.1. Insecticidal Activity

Research has also highlighted the insecticidal properties of derivatives related to this compound. Specifically, compounds designed from this structure have demonstrated significant efficacy against agricultural pests such as Plutella xylostella and Spodoptera frugiperda.

Case Study:

- A derivative of this compound showed a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella, indicating its potential as a potent insecticide .

Table 2: Insecticidal Efficacy of Cyclopropylmethyl Derivatives

| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| 12q | Plutella xylostella | 97.67 | 1 |

| 12 | Spodoptera frugiperda | Moderate Activity | Not specified |

3.1. Histamine Receptor Modulation

This compound derivatives are being investigated for their ability to modulate histamine receptors, specifically H3 receptors, which are implicated in various neurological disorders including cognitive decline and obesity .

Research Highlights:

- The compounds demonstrate antagonist and inverse agonist activities at H3 receptors, suggesting potential therapeutic roles in enhancing cognitive functions and regulating metabolic processes.

Mécanisme D'action

The mechanism of action of Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituent on Phenyl | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine | 2-trifluoromethoxy | C₁₁H₁₂F₃NO | 231.21 | Ortho-substituted electron-withdrawing group; high metabolic stability |

| Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine | 4-trifluoromethyl | C₁₁H₁₂F₃N | 215.21 | Para-substituted CF₃; positional isomer with distinct electronic effects |

| Cyclopropylmethyl-(2-isobutoxyphenyl)-amine | 2-isobutoxy | C₁₄H₂₁NO | 219.32 | Electron-donating isobutoxy group; potential reduced stability |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | 3,4-difluoro | C₉H₉F₂N | 169.17 | Chiral cyclopropane-amine fusion; stereospecific interactions |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | 2,4-difluoro + pyridinyl | C₁₅H₁₆F₂N₂ | 278.30 | Hybrid aromatic system; enhanced solubility via pyridine |

Key Comparative Analysis

Electronic Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF�3 group (ortho) is more polarizable than the -CF₃ group (para) in the analog from .

- Trifluoromethoxy vs. Isobutoxy : The isobutoxy group in ’s analog is electron-donating, which may reduce metabolic stability compared to the target compound’s electron-withdrawing -OCF₃ .

Steric and Structural Features

- Cyclopropylmethyl vs.

- Chiral Centers : The (1R,2S)-configured cyclopropane in ’s compound highlights the importance of stereochemistry in biological activity, a factor absent in the target compound .

Aromatic System Complexity

- The pyridinyl group in ’s analog introduces a nitrogen heterocycle, enhancing hydrogen-bonding capacity and solubility compared to the purely phenyl-based target compound .

Fluorine Substitution Patterns

- Ortho vs. Para Substitution : The target compound’s ortho-trifluoromethoxy group may induce greater steric strain and electronic distortion than para-substituted analogs, influencing binding pocket interactions.

- Difluorophenyl vs. Trifluoromethoxyphenyl : The 3,4-difluorophenyl group in ’s compound provides a different electronic profile, with fluorine atoms directly modulating ring electron density .

Implications for Drug Development

- Metabolic Stability : The trifluoromethoxy group’s electron-withdrawing nature may reduce oxidative metabolism, extending half-life compared to methoxy or isobutoxy analogs.

- Bioavailability : Fluorine atoms enhance lipophilicity and membrane penetration, though steric bulk from cyclopropylmethyl may offset this advantage.

Activité Biologique

Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a phenyl ring that has a trifluoromethoxy substituent. This trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which is crucial for effective biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group allows for better penetration through biological membranes, facilitating its interaction with target sites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cancer cell proliferation in vitro, particularly in models of leukemia and solid tumors. The specific mechanisms involve modulation of signaling pathways associated with cell growth and apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to assess the efficacy of this compound:

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | BACE1 | 0.078 | Potent inhibitor |

| This compound | BACE2 | 0.228 | Moderate inhibition |

| This compound | CatD | >100 | Minimal effect |

These results indicate a high potency against BACE1, a target relevant for Alzheimer's disease treatment, while showing moderate effects on BACE2.

Case Studies

- Alzheimer's Disease Research : In a study focusing on β-secretase inhibitors for Alzheimer's disease, this compound demonstrated significant inhibition of BACE1 activity, suggesting its potential as a therapeutic agent for cognitive impairment .

- Cancer Cell Proliferation : A separate investigation into the compound's effects on cancer cell lines revealed that it could effectively reduce cell viability in leukemia models, indicating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling cyclopropylmethylamine with 2-trifluoromethoxyphenyl precursors via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Optimization includes screening palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency and adjusting solvent systems (e.g., toluene/DMF mixtures) to balance reactivity and solubility. Reaction monitoring via TLC or HPLC-MS is critical to identify intermediates and byproducts . For enantioselective synthesis, biocatalytic methods using engineered transaminases or imine reductases can be employed, leveraging enzyme-substrate specificity to control stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) resolve proton-proton coupling and carbon environments, particularly for distinguishing trifluoromethoxy (-OCF₃) and cyclopropane signals.

- X-ray crystallography : Use SHELX-2018 for structure refinement . Preprocessing with WinGX ensures accurate data integration (e.g., handling anisotropic displacement parameters for trifluoromethyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, while MS/MS fragmentation patterns verify substituent connectivity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and intermediate energies. For example, discrepancies in cyclopropane ring-opening during functionalization can be analyzed by comparing activation barriers for alternative pathways (e.g., radical vs. ionic mechanisms). Solvent effects are incorporated using the SMD model, and results are validated against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies address low yields in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during arylations.

- Lithium-ion coordination : As demonstrated in palau’amine synthesis, Li⁺ chelation stabilizes transition states in cyclopropane functionalization, enabling transannular reactions with reduced steric strain .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., trifluoromethoxy group introduction), minimizing decomposition .

Q. How do steric and electronic effects of the cyclopropane and trifluoromethoxy groups influence biological activity?

- Methodological Answer :

- Steric effects : Molecular docking (AutoDock Vina) assesses binding pocket compatibility. The cyclopropane’s rigidity may restrict conformational flexibility, impacting receptor affinity.

- Electronic effects : Hammett σ constants quantify the -OCF₃ group’s electron-withdrawing strength, correlating with bioactivity trends (e.g., logP vs. IC₅₀). Comparative studies with non-fluorinated analogs isolate electronic contributions .

Data Analysis & Validation

Q. What protocols validate purity and stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-UV (λ = 254 nm). Trifluoromethoxy groups are prone to hydrolytic cleavage; silica gel desiccants mitigate moisture.

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions, while thermogravimetric analysis detects solvent residues (>0.1% w/w) .

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer : Cross-validate X-ray data (e.g., R-factor < 5%) with solid-state NMR (¹⁹F MAS NMR) to confirm trifluoromethoxy orientation. Discrepancies in cyclopropane bond angles may arise from crystal packing forces; periodic DFT calculations (VASP) model lattice effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.